Norketobemidone

Overview

Description

Norketobemidone is a metabolite of ketobemidone, a powerful synthetic opioid analgesic. Ketobemidone is known for its effectiveness in managing severe pain, comparable to morphine. This compound contributes to the analgesic properties of ketobemidone and exhibits some unique pharmacological characteristics, including NMDA-antagonist properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norketobemidone involves the N-demethylation of ketobemidone. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically follows the synthesis of ketobemidone, which involves the alkylation of (3-methoxyphenyl)acetonitrile with bis(2-chloroethyl)methylamine, followed by reaction with ethylmagnesium bromide, and finally O-demethylation with hydrobromic acid . The N-demethylation step to produce this compound is then carried out under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Norketobemidone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form ketobemidone N-oxide.

Reduction: Reduction reactions can convert this compound back to ketobemidone.

Substitution: Substitution reactions can occur at the phenolic hydroxyl group or the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Ketobemidone N-oxide.

Reduction: Ketobemidone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Norketobemidone has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of ketobemidone.

Biology: Investigated for its effects on NMDA receptors and potential neuroprotective properties.

Medicine: Explored for its analgesic properties and potential use in pain management, especially in cases where other opioids are less effective.

Industry: Utilized in the development of new analgesic drugs and formulations.

Mechanism of Action

Norketobemidone exerts its effects primarily through its action on opioid receptors. It acts as an agonist at mu-type, kappa-type, and delta-type opioid receptors, leading to analgesic effects. Additionally, this compound exhibits NMDA-antagonist properties, which may contribute to its effectiveness in managing certain types of pain that do not respond well to other opioids .

Comparison with Similar Compounds

Ketobemidone: The parent compound, also an opioid analgesic with NMDA-antagonist properties.

Morphine: A well-known opioid analgesic, but without NMDA-antagonist properties.

Methadone: Another opioid analgesic with NMDA-antagonist properties, used for pain management and opioid dependence treatment.

Uniqueness: Norketobemidone is unique due to its dual action as an opioid receptor agonist and NMDA receptor antagonist. This combination makes it particularly useful for managing pain that is resistant to other opioids. Its metabolite status also means it can provide insights into the metabolic pathways and pharmacokinetics of ketobemidone .

Biological Activity

Norketobemidone, a metabolite of the potent opioid analgesic ketobemidone, has garnered attention in pharmacological research due to its unique properties and biological activities. This article explores the compound's biological activity, receptor interactions, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Metabolism

This compound (NKB) is structurally related to ketobemidone, differing primarily by the removal of a methyl group at the nitrogen atom. Its chemical formula is , and it is produced through the metabolism of ketobemidone, primarily via cytochrome P450 enzymes CYP2C9 and CYP3A4 .

This compound exhibits activity as an agonist at opioid receptors, particularly the mu-opioid receptor (MOP), and has been implicated in the modulation of pain pathways. The mechanism involves the activation of G-protein coupled receptors (GPCRs), leading to a cascade of intracellular signaling events that ultimately inhibit pain transmission .

Key Signaling Pathways

- G-Protein Coupling : this compound activates pertussis toxin-sensitive G-proteins (GNAI1, GNAI2) which inhibit adenylate cyclase activity, reducing cyclic AMP levels and modulating calcium channels .

- Calcium Mobilization : Studies have shown that this compound stimulates calcium release in cells expressing kappa-opioid receptors (KOP) with high potency .

Biological Activity

The biological activity of this compound has been assessed through various experimental approaches:

Antinociceptive Effects

In vivo studies have demonstrated that this compound possesses significant antinociceptive properties. For instance, intrathecal administration in mice showed effective pain relief in hot-plate tests, which was sensitive to both opioid receptor antagonists (naloxone) and nociceptin/orphanin FQ peptide (NOP) receptor antagonists (SB-612111) . This indicates that both opioid and NOP receptors play crucial roles in mediating its analgesic effects.

Motor Performance

Notably, this compound did not significantly impair motor coordination in mice as assessed by the rotarod test, suggesting a favorable side effect profile compared to other opioids .

Comparative Potency

The potency of this compound relative to other opioids can be summarized in the following table:

| Compound | Receptor Affinity | Antinociceptive Potency | Motor Coordination Impact |

|---|---|---|---|

| This compound | MOP, KOP | High | None |

| Ketobemidone | MOP | Very High | Moderate |

| Morphine | MOP | High | Moderate |

Clinical Implications

A study demonstrated that patients receiving ketobemidone for chronic pain management had measurable levels of this compound in their plasma, emphasizing its relevance in clinical settings . The presence of this compound as a metabolite suggests it may contribute to the overall analgesic effect observed with ketobemidone.

Pharmacokinetics

Research utilizing liquid chromatography-mass spectrometry (LC-MS) has shown that this compound can be reliably quantified in biological samples, facilitating further pharmacokinetic studies necessary for understanding its therapeutic window and safety profile .

Properties

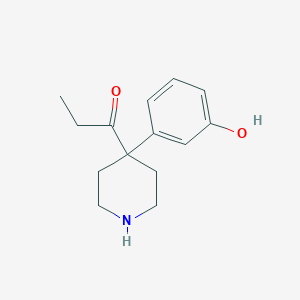

IUPAC Name |

1-[4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-13(17)14(6-8-15-9-7-14)11-4-3-5-12(16)10-11/h3-5,10,15-16H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTDPLRIKDSWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CCNCC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166430 | |

| Record name | Norketobemidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15847-72-0 | |

| Record name | Norketobemidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015847720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norketobemidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.